molecular formula C9H20ClNO B1288487 3-Aminononan-2-one hydrochloride CAS No. 51714-08-0

3-Aminononan-2-one hydrochloride

Cat. No. B1288487
CAS RN: 51714-08-0
M. Wt: 193.71 g/mol
InChI Key: XUDGVHFGWOLLSR-UHFFFAOYSA-N
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Description

3-Aminononan-2-one hydrochloride, also known as 3-Aminononan-2-one HCl, is an organic compound with a molecular formula of C8H13ClN2O. It is a white crystalline solid with a melting point of 145-147 °C and a solubility of 2.4 g/L in water. 3-Aminononan-2-one HCl is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a reagent in biochemical and physiological studies.

Scientific Research Applications

3-Aminononan-2-one hydrochloride-2-one HCl is used in a wide range of scientific research applications. It is a valuable reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of peptides and peptidomimetics, and as a reagent in biochemical and physiological studies. It has also been used in the synthesis of N-alkyl-3-amino-2-butanones, which have been studied for their potential applications in drug design and delivery.

Mechanism Of Action

The mechanism of action of 3-Aminononan-2-one hydrochloride-2-one HCl is not fully understood. However, it is known that the hydrochloride salt is an acidic compound, which means that it can act as a proton donor in reactions. This means that it can donate a proton to an acceptor molecule, such as an amine or a carboxylic acid, thus forming a new bond. This type of reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Aminononan-2-one hydrochloride-2-one HCl are not fully understood. However, it has been shown to have some effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

3-Aminononan-2-one hydrochloride-2-one HCl has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent, making it a cost-effective option for use in research. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, it is a relatively strong acid, so care must be taken when handling and storing it.

Future Directions

There are a number of potential future directions for 3-Aminononan-2-one hydrochloride-2-one HCl. One potential direction is to explore its use as a reagent in the synthesis of peptides and peptidomimetics. Additionally, its potential applications in drug design and delivery could be further explored. Finally, its biochemical and physiological effects could be studied in more detail, which could lead to a better understanding of its mechanism of action.

Synthesis Methods

3-Aminononan-2-one hydrochloride-2-one HCl can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-amino-2-butanone with hydrochloric acid. This reaction can be catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide. Another method is the reaction of 3-amino-2-butanone with sodium chloride in the presence of a strong acid. This reaction can be catalyzed by an acid, such as sulfuric acid, or a base, such as sodium hydroxide. Finally, 3-Aminononan-2-one hydrochloride-2-one HCl can also be synthesized from 3-amino-2-butanone and hydrochloric acid in the presence of a catalyst, such as p-toluenesulfonic acid or zinc chloride.

properties

IUPAC Name

3-aminononan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-9(10)8(2)11;/h9H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGVHFGWOLLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608597
Record name 3-Aminononan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminononan-2-one hydrochloride

CAS RN

51714-08-0
Record name NSC272453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminononan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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